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Abstract

2-Bromo-6-methylisonicotinaldehyde (CAS No. 1060805-89-1) is a versatile heterocyclic
aldehyde of significant interest in synthetic and medicinal chemistry.[1] Its bifunctional nature,
featuring a reactive bromine atom and a nucleophilically susceptible aldehyde group on a
methyl-substituted pyridine core, renders it a valuable intermediate for the construction of
complex molecular architectures.[1] This document provides a technical guide to its
spectroscopic characteristics and synthetic utility. While experimentally determined spectra for
this specific compound are not readily available in the public domain, this guide presents
predicted data based on established principles of spectroscopy and analysis of analogous
structures. Detailed, generalized protocols for spectroscopic analysis are also provided to aid
researchers in its characterization.

Chemical and Physical Properties

2-Bromo-6-methylisonicotinaldehyde is a solid at room temperature and should be stored at
4°C under a nitrogen atmosphere.[2] Its key identifiers and computed chemical properties are
summarized in the table below.
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Property Value Reference
CAS Number 1060805-89-1 [2]
Molecular Formula C7HeBrNO [2]
Molecular Weight 200.03 g/mol [2]
SMILES 0O=CC1=CC(Br)=NC(C)=C1 [2]
TPSA 29.96 A2 [2]
LogP 1.965 [2]
Hydrogen Bond Acceptors 2 [2]
Hydrogen Bond Donors 0 [2]
Rotatable Bonds 1 [2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-6-

methylisonicotinaldehyde. These predictions are derived from the analysis of structurally

similar compounds and established spectroscopic principles.

Predicted *H NMR Data

The *H NMR spectrum is predicted to exhibit three distinct signals in the aromatic and aldehyde

regions. The chemical shifts are influenced by the electron-withdrawing effects of the bromine

atom, the aldehyde group, and the nitrogen atom in the pyridine ring, as well as the electron-

donating effect of the methyl group.
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Predicted Chemical

. Multiplicity Number of Protons  Assignment
Shift (6, ppm)
) Aldehyde proton (-
~10.1 Singlet 1H
CHO)

~7.8 Singlet 1H Aromatic proton (H-5)
~7.6 Singlet 1H Aromatic proton (H-3)
~2.7 Singlet 3H Methyl protons (-CHs)

Predicted *C NMR Data

The 13C NMR spectrum is expected to show seven distinct carbon signals, corresponding to

each carbon atom in the molecule.

Predicted Chemical Shift (6, ppm)

Assignment

~192 Aldehyde carbon (C=0)
~162 Aromatic carbon (C-6)
~151 Aromatic carbon (C-2)
~145 Aromatic carbon (C-4)
~128 Aromatic carbon (C-5)
~125 Aromatic carbon (C-3)
~25 Methyl carbon (-CHs)

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by strong absorption bands corresponding to the

carbonyl and aromatic functionalities.
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Predicted Wavenumber

( 1 Intensity Assignment
cm-
~3050-3100 Medium Aromatic C-H stretch
~2920-2980 Weak-Medium Methyl C-H stretch
~1710 Strong Aldehyde C=0 stretch
) Aromatic C=C and C=N

~1550-1600 Medium-Strong

stretches
~1450 Medium Methyl C-H bend
~1200 Medium-Strong C-Br stretch

Aromatic C-H out-of-plane
~800-900 Strong

bend

Predicted Mass Spectrometry (MS) Data

In mass spectrometry with electron ionization (EIl), the molecule is expected to show a
characteristic isotopic pattern for the molecular ion due to the presence of bromine (’°Br and
81Br isotopes in an approximate 1:1 ratio).

Predicted Relative .
miz Assignment
Abundance

[M+2]* molecular ion (with

201 ~50% 1)

199 ~50% [M]* molecular ion (with 7°Br)
170/172 Variable [M-CHOJ*

120 Variable [M-Br]*

91 Variable [M-Br-CHOJ*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-6-
methylisonicotinaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-de).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
= 0.00 ppm).

o Data Acquisition: Acquire the *H and 3C NMR spectra on a 300 MHz or higher field NMR
spectrometer at room temperature.

e 1H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay
of 1-2 seconds, and acquisition of 16-32 scans.

e 13C NMR Parameters: Typical parameters include a 45-degree pulse angle, a relaxation
delay of 2-5 seconds, and acquisition of 1024 or more scans with proton decoupling.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of
dry potassium bromide (KBr) and press into a thin, transparent pellet.

o Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of
4000-400 cm~1.

o Background Correction: Perform a background scan of the empty ATR crystal or a pure KBr
pellet before scanning the sample.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe (for solids) or after separation by gas chromatography (GC-MS).

 lonization: Use Electron lonization (El) at a standard energy of 70 eV.
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e Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic
sector mass analyzer.

» Data Interpretation: Analyze the mass-to-charge ratio (m/z) of the parent ion and the
fragmentation pattern to confirm the molecular weight and structure.

Synthetic Utility and Reactivity

2-Bromo-6-methylisonicotinaldehyde is a valuable building block due to its dual reactivity.
The bromine atom serves as a handle for various cross-coupling reactions, while the aldehyde
group can undergo a wide range of transformations.[1]
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Reactions at C2-Br
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(Ar-B(OH)2, Pd catalyst)

Stille Coupling
(Ar-SnBu3, Pd catalyst)
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(R2NH, Pd catalyst)
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(e.g., KMnO4)

2-Bromo-6-methylisonicotinaldehyde
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(e.g., NaBH4) |

———————————— (2-Bromo-6-methyl-
pyridin-4-yl)methanol

Wittig Reaction
(Ph3P=CHR)

N

Imine Formation
(R-NH2, acid catalyst) L

N-Alkyl/Aryl-1-(2-bromo-
6-methylpyridin-4-yl)methanimine

Click to download full resolution via product page

Figure 1: Key synthetic transformations of 2-Bromo-6-methylisonicotinaldehyde.
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Conclusion

2-Bromo-6-methylisonicotinaldehyde is a synthetically attractive intermediate for developing
novel chemical entities. This guide provides a foundational understanding of its predicted
spectroscopic properties, which can serve as a benchmark for researchers working with this
compound. The outlined experimental protocols offer a starting point for its characterization,
and the reactivity map highlights its potential in diverse synthetic applications, particularly in the
fields of medicinal chemistry and materials science. Further experimental work is required to
fully elucidate and publish the definitive spectroscopic data for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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